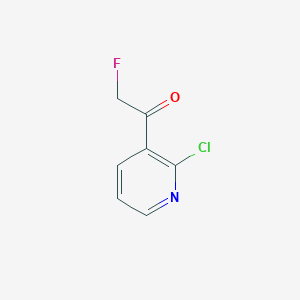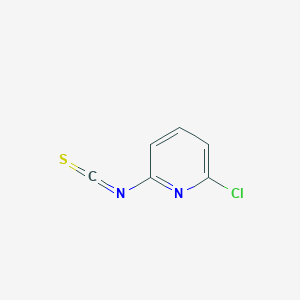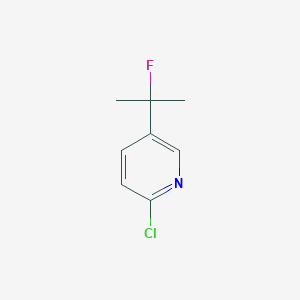
2-chloro-5-(2-fluoropropan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(2-fluoropropan-2-yl)pyridine is a chemical compound with the molecular formula C8H9ClFN and a molecular weight of 173.62 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 5-position. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), resulting in the formation of the desired compound . This reaction typically yields around 30% of the product. Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
2-chloro-5-(2-fluoropropan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted pyridines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed reaction conditions and products are less commonly documented.
Coupling Reactions: It can participate in coupling reactions, such as Negishi cross-coupling, to form bipyridines.
Scientific Research Applications
2-chloro-5-(2-fluoropropan-2-yl)pyridine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-5-(2-fluoropropan-2-yl)pyridine involves its interaction with specific molecular targets. For instance, when used as a precursor for P2X7 receptor antagonists, it binds to the P2X7 receptor, inhibiting its activity and thereby modulating inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-chloro-5-(2-fluoropropan-2-yl)pyridine can be compared with other similar compounds, such as:
2-chloro-5-fluoropyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
2-chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a 2-fluoropropan-2-yl group.
2-chloro-5-methylpyridine: This compound has a methyl group instead of a 2-fluoropropan-2-yl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-5-(2-fluoropropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCCRDGVRNFTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)
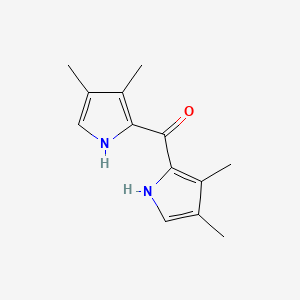
![[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)

![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)
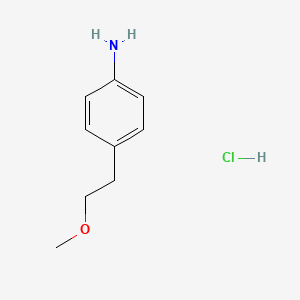
![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)


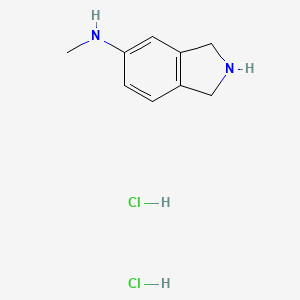
![tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate](/img/structure/B6600135.png)
